
2-Hydroxyquinoline-3-carbaldehyde
Overview
Description
2-Hydroxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. Microwave irradiation has also been used to accelerate the synthesis process, providing operational simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-hydroxyquinoline-3-methanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-Hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 2-hydroxyquinoline-3-carbaldehyde and its derivatives exhibit notable antimicrobial properties. For instance, the synthesis of Schiff base metal complexes using this compound has led to enhanced antibacterial activity against strains such as Mycobacterium tuberculosis. A study demonstrated that hydrazone derivatives formed from this compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics like ciprofloxacin .
Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. A study reported the synthesis of Cu(II) complexes with this compound, which exhibited cytotoxicity against human melanoma and pancreatic cancer cells. Notably, one complex demonstrated an IC50 value approximately 46 times lower than that of cisplatin against BxPC3 cells, indicating its potential as a chemotherapeutic agent .
Coordination Chemistry
Metal Complex Formation
this compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II). These complexes have been characterized using various techniques including UV-vis spectroscopy and NMR. The resulting metal complexes often display enhanced biological activities compared to their parent ligands, making them candidates for further pharmaceutical development .
Metal Complex | Biological Activity | IC50 (µM) |
---|---|---|
Cu(II) Complex 1 | Anticancer | 0.05 |
Cu(II) Complex 2 | Antimicrobial | 0.1 |
Zn(II) Complex | Antitubercular | 0.15 |
Synthesis of Heterocycles
Building Block for Synthesis
The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are valuable in drug discovery and material science. For example, it can be used in the Vilsmeyer-Haack reaction to produce other significant heterocycles, expanding its utility beyond simple applications .
Case Study 1: Antimicrobial Activity
A series of hydrazone derivatives synthesized from this compound were tested against Mycobacterium tuberculosis. The study found that these derivatives exhibited strong antibacterial properties with MIC values significantly lower than conventional treatments.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving Cu(II) complexes derived from this compound revealed high levels of cytotoxicity against several human cancer cell lines. The study highlighted the potential of these complexes as alternatives to existing chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-3-carbaldehyde involves its ability to interact with various molecular targets. It acts as a chelating agent, forming complexes with metal ions, which can inhibit the activity of metalloenzymes. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .
Comparison with Similar Compounds
2-Hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different reactivity due to the presence of a chlorine atom.
8-Hydroxyquinoline: Known for its strong chelating properties and used in various applications, including as an antiseptic and in metal ion detection.
4-Hydroxy-2-quinolones: These compounds have different substitution patterns and exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Hydroxyquinoline-3-carbaldehyde is a significant compound in the quinoline family, known for its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, anticancer, and other biological properties, along with relevant case studies and data tables.
Overview of Biological Activities
Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
- Analytical Applications : Used as a probe for detecting heavy metals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger.
Table 1: Antimicrobial Activity of this compound Derivatives
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, revealing its ability to induce cytotoxicity in various human tumor cell lines. Notably, it has shown effectiveness against pancreatic cancer cells, where it exhibited significantly lower IC50 values compared to conventional drugs like cisplatin.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Cisplatin (IC50) |
---|---|---|
A375 (Melanoma) | 0.02 | ~56 times more effective |
BxPC3 (Pancreatic) | 0.03 | ~46 times more effective |
A549 (Lung) | 8.4 | Comparable |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : Enhanced cellular uptake contributes to its cytotoxic effects on cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Cytotoxicity Study : A study conducted on the cytotoxic effects of copper complexes derived from this compound showed high selectivity towards cancerous cells while sparing non-cancerous cells. The complexes exhibited IC50 values significantly lower than those of cisplatin, indicating their potential as alternative anticancer agents .
- Analytical Applications : A novel probe based on rhodamine B and quinoline derivatives was developed for dual sensing heavy metals and hypochlorite, demonstrating negligible toxicity towards mammalian cells. This highlights the compound's versatility beyond traditional biological applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of amino acids with o-phenylenediamine in ethanol/4N HCl, followed by condensation with intermediates like 2-p-Tolyloxy-quinoline-3-carbaldehyde . Yield optimization requires careful control of temperature, solvent choice (e.g., acetic acid for hydrolysis steps), and stoichiometric ratios of reactants. For example, converting 2-chloroquinoline-3-carbaldehyde to the hydroxy derivative involves refluxing in 70% acetic acid . TLC monitoring and recrystallization (ethanol) are standard purification steps .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key characterization methods include:
- NMR : Analyze aromatic proton environments (δ 8.5–10.5 ppm for aldehyde protons) and hydroxyl group signals.
- Elemental Analysis : Verify purity by matching calculated vs. observed C, H, N percentages .
- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) functional groups .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound may cause skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin with soap/water for ≥15 minutes and seek medical attention. Neutralize spills with Na₂CO₃ solutions .
Advanced Research Questions
Q. How do substituents at the 2-position of quinoline-3-carbaldehyde derivatives affect reactivity and bioactivity?
- Methodological Answer : Substituents (e.g., -Cl, -OH, -CH₃) alter electronic properties and steric hindrance. For instance, 2-hydroxy derivatives exhibit stronger hydrogen-bonding capacity compared to chloro analogs, influencing antimicrobial activity . Computational studies (e.g., DFT) can model substituent effects on frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol forms) or impurities. Use multi-technique validation:
- HPLC-MS : Detect trace byproducts.
- X-ray Crystallography : Resolve structural ambiguities (e.g., Acta Crystallographica data for chloro analogs ).
- Repeat experiments under controlled humidity/temperature to assess reproducibility .
Q. How can mechanistic studies elucidate the role of catalysts in this compound synthesis?
- Methodological Answer : Track reaction kinetics via in-situ FT-IR or NMR to identify intermediates. For example, HCl catalysis in hydrazide formation accelerates imine bond formation . Isotopic labeling (e.g., D₂O exchange) can confirm proton transfer steps in cyclization reactions .
Q. What computational tools predict the ADME properties of this compound derivatives?
- Methodological Answer : Use software like SwissADME or AutoDock to model:
- Lipophilicity (LogP) : Correlate with membrane permeability.
- Metabolic Stability : CYP450 enzyme interaction simulations.
- Toxicity : Predict hepatotoxicity via ProTox-II . Validate with in vitro assays (e.g., microsomal stability tests).
Q. How do researchers design stable formulations of this compound for biological assays?
- Methodological Answer : Stabilize the aldehyde group by:
- Lyophilization : Store as a powder at -20°C.
- Derivatization : Convert to Schiff bases (e.g., with hydrazides) to prevent oxidation .
- Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) .
Q. Methodological and Ethical Considerations
Q. What statistical approaches ensure robust data analysis in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants, LogP) with bioactivity. Use ANOVA to assess significance (p < 0.05) and cross-validate models via leave-one-out methods .
Q. How can researchers address reproducibility challenges in multistep syntheses?
- Methodological Answer : Document all parameters (e.g., stirring speed, solvent grade) and use automated systems (e.g., flow chemistry) for precise control. Share raw spectral data and crystallization conditions in supplementary materials .
Q. What ethical guidelines govern the reporting of biological activity data for quinoline derivatives?
- Methodological Answer : Follow OECD principles for in vitro/in vivo assays:
- IC₅₀ Values : Report with 95% confidence intervals.
- Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests).
- Ethical Approval : Obtain institutional review board approval for animal studies .
Q. Tables for Key Data
Table 1 : Comparative Reactivity of Quinoline-3-carbaldehyde Derivatives
Substituent | Synthetic Yield (%) | LogP (Calculated) | Antimicrobial IC₅₀ (µM) |
---|---|---|---|
-OH | 78 | 1.2 | 12.5 |
-Cl | 85 | 1.8 | 8.7 |
-CH₃ | 65 | 2.1 | 18.9 |
Table 2 : Optimization of Hydrolysis Conditions for this compound
Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
50% Acetic Acid | 80 | 4 | 65 |
70% Acetic Acid | 100 | 2 | 82 |
90% Acetic Acid | 100 | 2 | 75 |
Properties
IUPAC Name |
2-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKEYXRRNSJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343371 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-03-0 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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